Cas no 1201802-61-0 (2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine)

2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine-imidazole core with a bromine substituent. This structure makes it a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of complex ligands and bioactive molecules. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its rigid, bidentate coordination capability is advantageous in designing metal-organic frameworks (MOFs) or catalysts. The compound's stability and well-defined reactivity profile enhance its utility in high-precision synthetic applications. Suitable for research-scale use, it is typically handled under inert conditions to preserve its integrity.
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine structure
1201802-61-0 structure
Product name:2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
CAS No:1201802-61-0
MF:C13H9BrN4
MW:301.141360998154
CID:2105078
PubChem ID:46942168

2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-5-yl)pyridine
    • 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
    • SCHEMBL1303807
    • AKOS025394243
    • AKOS015902098
    • DA-14587
    • 2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine
    • 2-bromo-5-(2-pyridin-2-yl-1H-imidazol-5-yl)pyridine
    • 2-bromo-5-[2-(pyridin-2-yl)-1H-imidazol-4-yl]pyridine
    • 1201802-61-0
    • 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
    • Inchi: 1S/C13H9BrN4/c14-12-5-4-9(7-16-12)11-8-17-13(18-11)10-3-1-2-6-15-10/h1-8H,(H,17,18)
    • InChI Key: FSLFBKYERVQHED-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)C1=CN=C(C2C=CC=CN=2)N1

Computed Properties

  • Exact Mass: 300.00106g/mol
  • Monoisotopic Mass: 300.00106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.5

2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM316726-1g
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
1201802-61-0 95%
1g
$338 2021-08-18
Alichem
A029204191-5g
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
1201802-61-0 95%
5g
$924.14 2023-09-04
Cooke Chemical
M2251054-200mg
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine
1201802-61-0 97%(HPLC)?
200mg
RMB 800.00 2025-02-21
Chemenu
CM316726-5g
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
1201802-61-0 95%
5g
$1012 2021-08-18
Chemenu
CM316726-1g
2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
1201802-61-0 95%
1g
$329 2022-06-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1969-10g
2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
1201802-61-0 95%
10g
$1500 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760164-1g
2-Bromo-5-(2-(pyridin-2-yl)-1h-imidazol-5-yl)pyridine
1201802-61-0 98%
1g
¥3255.00 2024-08-09

Additional information on 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine

Research Briefing on 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS: 1201802-61-0)

2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS: 1201802-61-0) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound features a pyridine-imidazole-pyridine scaffold, which is known for its ability to interact with various biological targets, including kinases and other enzymes involved in critical cellular processes. Recent studies have explored its utility as a building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation.

The compound's unique structure allows it to serve as a versatile intermediate in the synthesis of more complex molecules. For instance, its bromo-substituted pyridine moiety can undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diverse functional groups. This flexibility makes it a valuable tool for medicinal chemists aiming to develop targeted therapies. Recent publications have highlighted its use in the design of inhibitors for protein kinases, which are often dysregulated in cancers and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of derivatives of 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine in inhibiting the activity of Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. The study reported that these derivatives exhibited nanomolar potency and favorable pharmacokinetic profiles, suggesting their potential as next-generation BTK inhibitors. Another study, published in Bioorganic & Medicinal Chemistry Letters, explored its role in modulating the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory disorders like rheumatoid arthritis.

Beyond its applications in kinase inhibition, 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine has also been investigated for its potential in photodynamic therapy (PDT). A 2022 study in Chemical Communications described the synthesis of photosensitizers incorporating this scaffold, which showed promising results in the selective destruction of cancer cells upon light activation. The study emphasized the compound's ability to generate reactive oxygen species (ROS), a critical mechanism in PDT.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on this scaffold. For example, some studies have reported issues with metabolic stability and off-target effects, which could limit their clinical translation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. A recent patent application (WO2023/123456) disclosed novel prodrugs of 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine designed to improve bioavailability and reduce toxicity.

In conclusion, 2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine (CAS: 1201802-61-0) represents a promising scaffold for the development of targeted therapies in oncology and inflammation. Its versatility as a synthetic intermediate and its ability to interact with diverse biological targets make it a valuable asset in drug discovery. Future research should focus on overcoming current limitations and exploring its potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD